molecular formula C21H20N4O2S B14958293 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide

2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B14958293
M. Wt: 392.5 g/mol
InChI Key: SCOKGMVYMLGPEJ-UHFFFAOYSA-N
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Description

2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features both quinazoline and indole moieties These structures are known for their significant biological activities and are often found in pharmaceutical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multiple steps. One common method includes the coupling of 4-hydroxyquinazoline derivatives with indole derivatives. The reaction conditions often require the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional hydroxyl groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The quinazoline and indole moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide is unique due to the combination of quinazoline and indole moieties in a single molecule. This dual functionality can provide synergistic effects, enhancing its biological activity and making it a valuable compound for further research and development .

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanamide

InChI

InChI=1S/C21H20N4O2S/c1-13(28-21-24-18-9-5-3-7-16(18)20(27)25-21)19(26)22-11-10-14-12-23-17-8-4-2-6-15(14)17/h2-9,12-13,23H,10-11H2,1H3,(H,22,26)(H,24,25,27)

InChI Key

SCOKGMVYMLGPEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=CNC2=CC=CC=C21)SC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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